(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate
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Overview
Description
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalimide moiety, a phenyl group, and an ester linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate typically involves multiple steps, starting with the preparation of the phthalimide intermediate. The phthalimide can be synthesized through the reaction of phthalic anhydride with ammonia or a primary amine. The next step involves the formation of the ester linkage by reacting the phthalimide intermediate with phenyl[(phenylcarbonyl)amino]acetate under appropriate conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also be used in the development of biochemical assays and diagnostic tools.
Medicine
In medicine, this compound has potential applications in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like N-(2-hydroxyethyl)phthalimide share a similar phthalimide moiety.
Phenyl esters: Compounds such as phenyl acetate have a similar ester linkage.
Amide derivatives: Compounds like N-phenylacetamide share a similar amide functional group.
Uniqueness
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenyl[(phenylcarbonyl)amino]acetate is unique due to its combination of a phthalimide moiety, a phenyl group, and an ester linkage. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject for research and application in various fields.
Properties
CAS No. |
5546-65-6 |
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Molecular Formula |
C24H18N2O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C24H18N2O5/c27-21(17-11-5-2-6-12-17)25-20(16-9-3-1-4-10-16)24(30)31-15-26-22(28)18-13-7-8-14-19(18)23(26)29/h1-14,20H,15H2,(H,25,27) |
InChI Key |
KJFZARJZMKBBKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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